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Compound of Interest

Compound Name: Pyrimidine-2,4,5-triamine

Cat. No.: B1267316

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
of the Biological Activity of Pyrimidine-2,4,5-triamine Derivatives.

The pyrimidine-2,4,5-triamine scaffold serves as a versatile backbone in medicinal chemistry,
giving rise to a diverse range of biologically active molecules. This guide provides a
comparative overview of the performance of various 2,4,5-trisubstituted pyrimidine derivatives
in several key biological assays, highlighting their potential as inhibitors of distinct cellular
targets. The information presented is collated from publicly available research, offering a
valuable resource for those engaged in drug discovery and development.

I. Comparative Biological Activity Data

The following tables summarize the in vitro activity of various Pyrimidine-2,4,5-triamine
derivatives against their respective primary targets. This data allows for a comparative
assessment of the potency of different substitution patterns on the core scaffold.

Table 1: Caspase-1 Inhibitory Activity of
Triaminopyrimidine Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of a series of
triaminopyrimidine analogs against Caspase-1, a key mediator of inflammation. The core
structure is a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, with variations at the piperazine
nitrogen.
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Linker to R Group on
Compound ID . . . . IC50 (nM)[1]
Piperazine Piperazine
AE-2-21 Methylene o-tolyl 18
4-
AE-2-48 Ethylene ) 13
trifluoromethylphenyl
AE-1-75 Ethylene 4-tolyl 87+9
AE-2-7 Methylene 4-tolyl 100 + 16
AE-1-37 Ethylene 3-methoxyphenyl 108 £13
CK-1-29 Methylene 3-methoxyphenyl >200
CA-1-11 Amide Electrophilic warhead 134
EM-1-10 Amide Electrophilic warhead 144

Table 2: Anti-HIV-1 Activity of 2,4,5-Trisubstituted
Pyrimidine Derivatives

This table showcases the anti-HIV-1 activity of novel 2,4,5-trisubstituted pyrimidine derivatives
as non-nucleoside reverse transcriptase inhibitors (NNRTISs). The data includes the 50%
effective concentration (EC50) against wild-type HIV-1, the 50% cytotoxic concentration (CC50)
in MT-4 cells, and the selectivity index (SI).

EC50 (nM, HIV-1 CC50 (pM, MT-4 Selectivity Index
Compound ID
WT)[2][3] cells)[2][3] (Sniz1i=]
l4a 2.80 >100 >35714
16¢ 251 160.7 25254
Etravirine (ETR) 2.80 >100 >35714
Rilpivirine (RPV) 0.49 >100 >204082
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Table 3: FGFR Inhibitory Activity of 2,4,5-Trisubstituted
Pyrimidine Derivatives

This table summarizes the in vitro inhibitory activity of 2,4,5-trisubstituted pyrimidine derivatives
against Fibroblast Growth Factor Receptors (FGFRSs), which are implicated in various cancers.

Compound ID Target IC50 (nM)
FGFR1-3 (gatekeeper o

121 Potent inhibition demonstrated
mutants)

20b FGFR3 Enhanced inhibitory activity

Il. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to
facilitate reproducibility and further investigation.

Caspase-1 Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Caspase-1.

e Principle: The assay is based on the cleavage of a specific substrate, Ac-YVAD-pNA (N-
Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide), by active Caspase-1, which releases p-nitroaniline
(pPNA). The amount of pNA released is quantified by measuring the absorbance at 405 nm.

e Materials:
o Purified active Caspase-1 enzyme.
o Caspase-1 substrate: Ac-YVAD-pNA.

o Assay buffer: 50 mM HEPES, 10 mM NacCl, 0.5% CHAPS, 10% glycerol, 1 mM EDTA, pH
7.4.

o Test compounds (triaminopyrimidine derivatives).

o 96-well microplate.
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o Microplate reader.

e Procedure:

[e]

Prepare serial dilutions of the test compounds in the assay buffer.

o In a 96-well plate, add the assay buffer, Caspase-1 enzyme (final concentration ~5 nM),
and the test compound dilutions.

o Initiate the reaction by adding the Caspase-1 substrate, Ac-YVAD-pNA.
o Incubate the plate at room temperature for 60-90 minutes.
o Measure the absorbance at 405 nm using a microplate reader.

o Calculate the percentage of inhibition for each compound concentration relative to a
control with no inhibitor.

o Determine the IC50 value by plotting the percentage of inhibition against the compound
concentration.[1][4]

Anti-HIV-1 Activity Assay (MTT Method)

This cell-based assay determines the efficacy of compounds in inhibiting HIV-1 replication and
their cytotoxicity.

e Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by
metabolically active cells. The amount of formazan is proportional to the number of viable
cells. In the context of HIV-1, inhibition of viral replication leads to protection of host cells
from virus-induced cell death, thus maintaining their metabolic activity.

e Materials:
o MT-4 cells (or other susceptible T-cell line).

o HIV-1 viral stock (e.g., llIB strain).
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o Test compounds (2,4,5-trisubstituted pyrimidine derivatives).

o Culture medium (e.g., RPMI 1640 with 10% FBS).

o MTT solution (5 mg/mL in PBS).

o Solubilization solution (e.g., 10% SDS in 0.01 M HCI).

o 96-well microplates.

o CO2 incubator.

o Microplate reader.

e Procedure for Antiviral Activity (EC50):

o Seed MT-4 cells in a 96-well plate.

o Add serial dilutions of the test compounds to the wells.

o Infect the cells with a predetermined amount of HIV-1 stock. Include uninfected and
untreated infected controls.

o Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

o After incubation, add MTT solution to each well and incubate for another 2-4 hours.

o Add solubilization solution to dissolve the formazan crystals.

o Measure the absorbance at 570 nm.

o Calculate the percentage of cell protection for each compound concentration relative to
the untreated infected control.

o Determine the EC50 value from the dose-response curve.[2][3][5][6][7]

e Procedure for Cytotoxicity (CC50):

o Follow the same procedure as for the antiviral assay but without adding the HIV-1 virus.
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o Calculate the percentage of cell viability for each compound concentration relative to the
untreated, uninfected control.

o Determine the CC50 value from the dose-response curve.[2][3][5][6][7]

FGFR Kinase Assay

This biochemical assay evaluates the ability of compounds to inhibit the kinase activity of
Fibroblast Growth Factor Receptors.

e Principle: The assay measures the transfer of a phosphate group from ATP to a specific
substrate by the FGFR kinase. The amount of ADP produced is quantified using a coupled
enzyme system that generates a luminescent or fluorescent signal.

» Materials:
o Purified recombinant FGFR kinase (e.g., FGFR1, FGFR2, or FGFR3).
o Kinase-specific substrate (e.g., a synthetic peptide).
o ATP.

o Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 50uM
DTT).

o Test compounds (2,4,5-trisubstituted pyrimidine derivatives).
o ADP detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit).
o 384-well plates.
o Luminometer or fluorometer.

e Procedure:
o Prepare serial dilutions of the test compounds.

o In a 384-well plate, add the kinase reaction buffer, FGFR enzyme, and test compound
dilutions.
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Initiate the kinase reaction by adding a mixture of the substrate and ATP.

[e]

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o

[¢]

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP
detection reagent according to the manufacturer's instructions.

[¢]

Read the luminescent or fluorescent signal.

[¢]

Calculate the percentage of kinase inhibition for each compound concentration.

Determine the IC50 value from the dose-response curve.[8][9][10]

[e]

lll. Sighaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways targeted by the Pyrimidine-2,4,5-triamine derivatives and a general experimental

workflow for their evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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